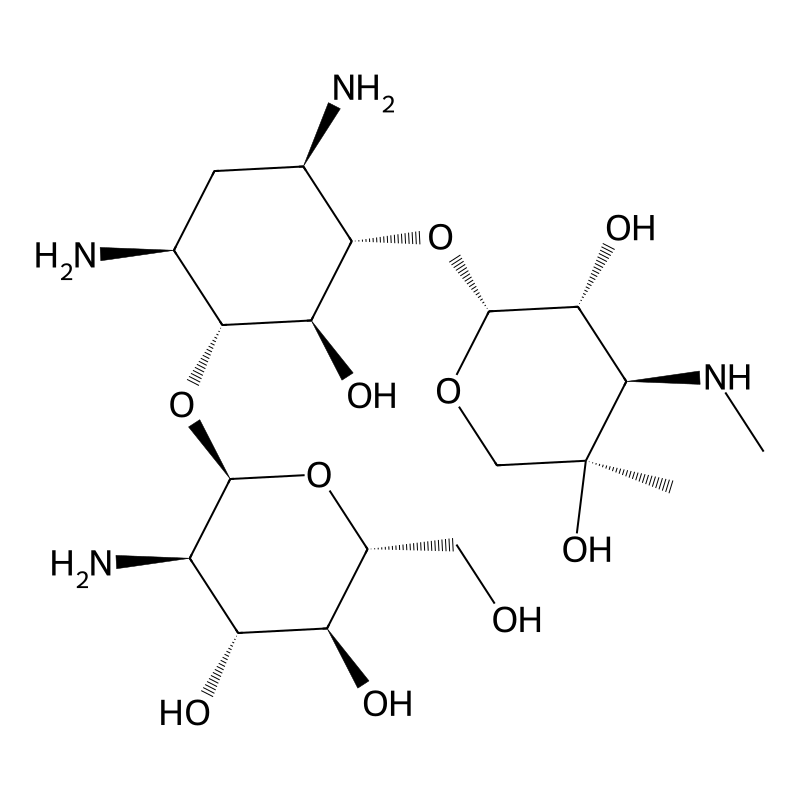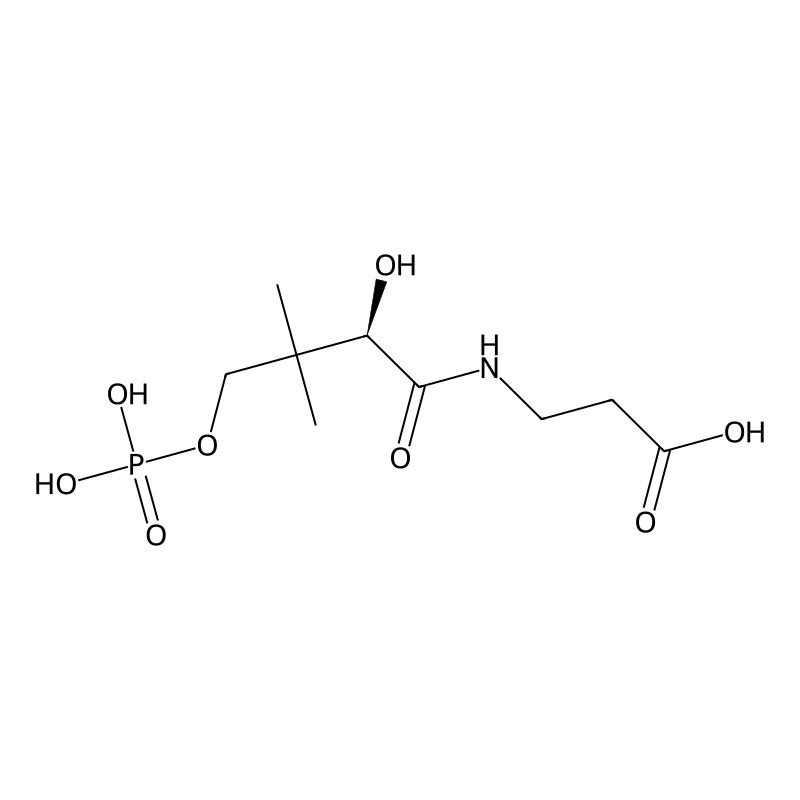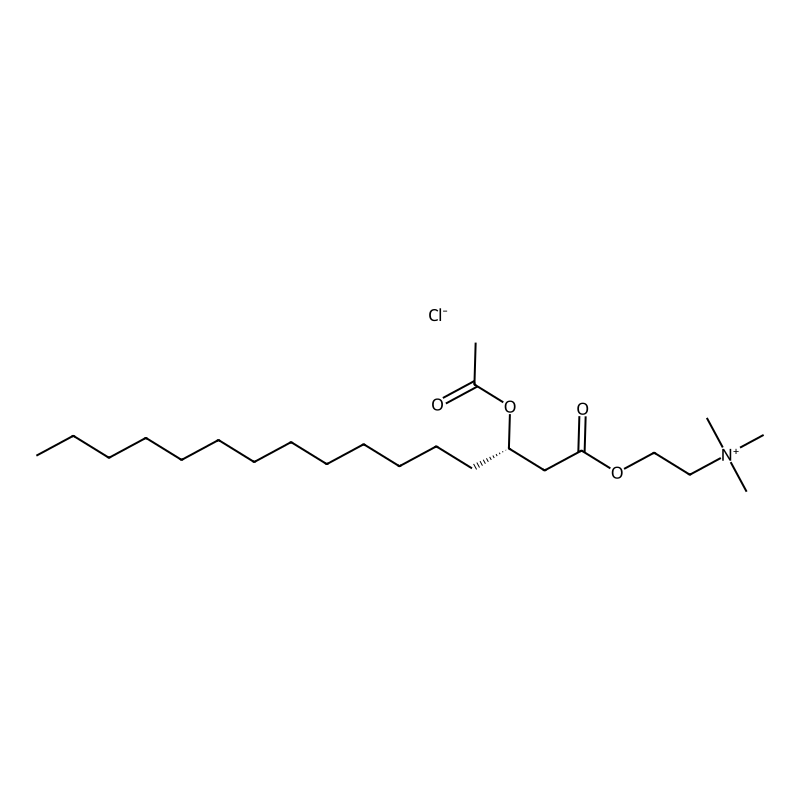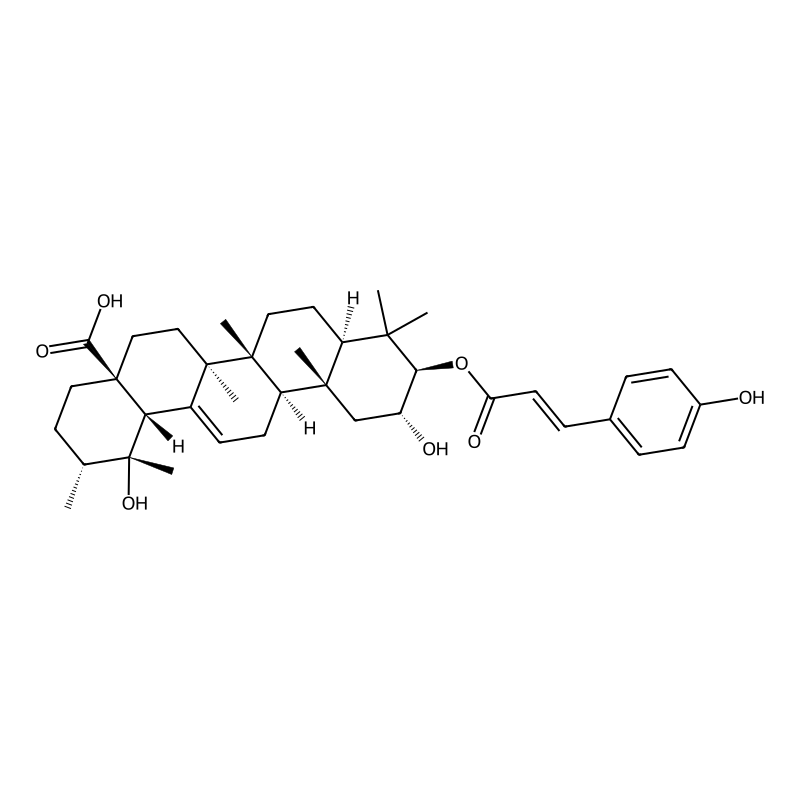1,10-Decanediol diacrylate
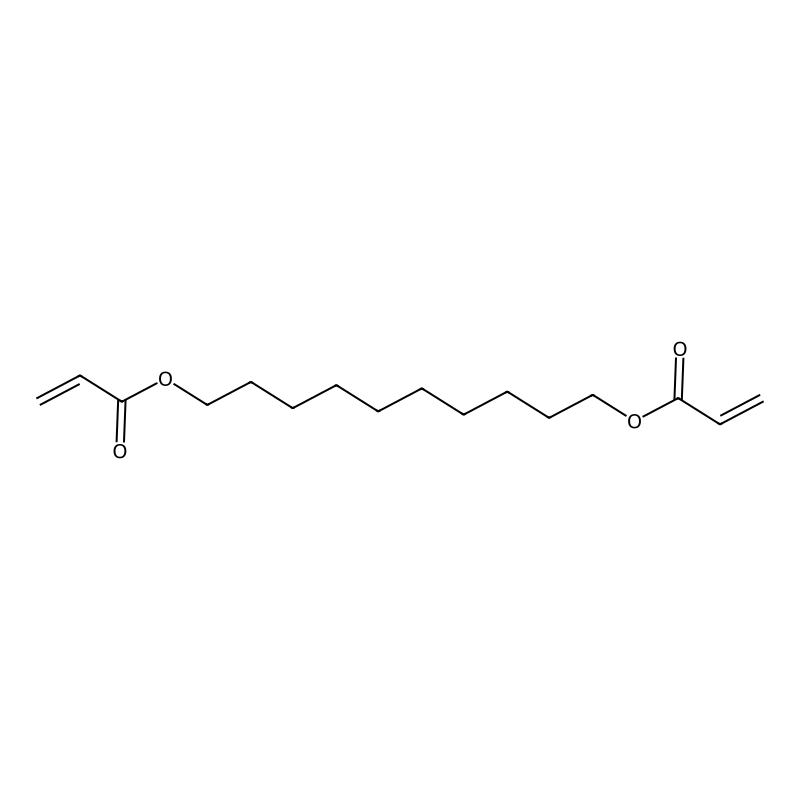
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,10-Decanediol diacrylate is a chemical compound classified as an acrylate monomer with the molecular formula . It is characterized by its low odor and high reactivity, making it suitable for various industrial applications, particularly in coatings and inks. This compound features two acrylate functional groups attached to a decanediol backbone, which contributes to its properties as a cross-linking agent in polymer formulations. The compound is typically a clear, viscous liquid and is valued for its ability to enhance the performance characteristics of materials, such as adhesion and moisture resistance .
- Skin Irritation: 1,10-Decanediol diacrylate can cause skin irritation and allergic reactions upon contact.
- Eye Irritation: Contact with eyes can cause serious eye damage.
- Inhalation: Inhalation of vapors may cause respiratory irritation.
- Flammability: Flammable liquid. Keep away from heat and open flames.
Polymer Synthesis and Crosslinking:
,10-Decanediol diacrylate (DDA) is primarily utilized in scientific research for the synthesis and crosslinking of polymers. Its diacrylate functionality allows it to participate in polymerization reactions, forming crosslinked networks with other monomers or polymers. This property makes DDA valuable in various applications, including:
- Hydrogels: DDA is used to create hydrogels, three-dimensional polymeric networks with high water content. These hydrogels find applications in drug delivery, tissue engineering, and biosensors due to their biocompatibility and tunable properties [].
- Resins and Adhesives: DDA can be used as a crosslinking agent in the formation of resins and adhesives. This crosslinking enhances the mechanical strength and durability of these materials [].
- Functional Polymers: DDA can be incorporated into the backbone of functional polymers, imparting specific properties like controlled drug release or self-assembly [].
Material Science Research:
DDA's properties make it useful in material science research for various purposes, including:
- Studying self-assembly behavior: DDA can be used to study the self-assembly behavior of molecules. Its ability to form crosslinked networks allows researchers to investigate how molecules arrange themselves and form ordered structures [].
- Developing biomaterials: DDA can be employed in the development of biomaterials due to its biocompatibility and ability to form hydrogels. Researchers can study cell behavior and interactions with these materials to design improved scaffolds for tissue engineering [].
- Investigating polymer properties: DDA can be used to investigate various properties of polymers, such as their mechanical strength, swelling behavior, and degradation rate. This information helps researchers design and optimize polymers for specific applications [].
- Radical Polymerization: The compound can polymerize in the presence of radical initiators or under UV light, resulting in cross-linked networks. This property is crucial for applications in coatings and adhesives.
- Michael Addition: It can participate in Michael addition reactions with nucleophiles, allowing for modifications that enhance its functionality.
- Reactivity with Isocyanates: It can react with isocyanates to form urethane linkages, further expanding its utility in polymer chemistry .
1,10-Decanediol diacrylate can be synthesized through several methods:
- Esterification: The most common method involves the reaction of 1,10-decanediol with acrylic acid or its derivatives under acidic conditions. This process typically requires heat and a catalyst to facilitate the reaction.
- Transesterification: Another method involves the transesterification of a pre-existing acrylate with 1,10-decanediol, allowing for more controlled synthesis conditions.
- Direct Acrylation: Utilizing acyl chlorides or anhydrides can also yield 1,10-decanediol diacrylate through direct acylation techniques .
1,10-Decanediol diacrylate finds extensive applications across various industries:
- Coatings: Used in protective coatings due to its excellent adhesion and weather resistance properties.
- Inks: Employed in digital and screen printing inks for its quick-drying capabilities and durability.
- Adhesives: Utilized as a cross-linking agent in adhesive formulations to improve bond strength.
- 3D Printing: Serves as a resin component in additive manufacturing processes.
- Composites: Incorporated into composite materials to enhance mechanical properties .
Studies on the interactions of 1,10-decanediol diacrylate with other substances focus primarily on its reactivity rather than biological interactions. Its compatibility with various solvents and polymers has been assessed to optimize formulations in coatings and inks. Additionally, the compound's interactions during polymerization processes have been explored to enhance performance characteristics such as flexibility and resistance to environmental factors .
Several compounds share structural similarities with 1,10-decanediol diacrylate. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,10-Decanediol dimethacrylate | Dimethacrylate | Higher reactivity; used in dental applications |
| 1,10-Bis(acryloyloxy)decane | Bis-acrylate | Stabilized form; enhanced stability under UV exposure |
| 1,6-Hexanediol diacrylate | Shorter chain length | Different mechanical properties; often used in elastomers |
| 2-Hydroxyethyl methacrylate | Methacrylate | More hydrophilic; used in hydrogels |
Each of these compounds has distinct properties that make them suitable for specific applications while sharing common functionalities due to their acrylate or methacrylate groups. The unique structure of 1,10-decanediol diacrylate provides it with advantageous characteristics for use in durable coatings and adhesives .
Physical Description
XLogP3
GHS Hazard Statements
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (44.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (44.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (22.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
2-Propenoic acid, 1,1'-(1,10-decanediyl) ester: ACTIVE





